[1-(4-Fluorophenyl)ethyl](propyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)ethylamine: is an organic compound with the molecular formula C11H16FN It is a derivative of phenethylamine, where the phenyl ring is substituted with a fluorine atom at the para position and the ethylamine chain is extended with a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)ethylamine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 4-fluorophenylacetonitrile.
Reduction: The nitrile group is reduced to the corresponding amine using hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C).
Alkylation: The resulting amine is then alkylated with propyl bromide in the presence of a base such as potassium carbonate (K2CO3) to yield 1-(4-Fluorophenyl)ethylamine.
Industrial Production Methods: Industrial production methods for 1-(4-Fluorophenyl)ethylamine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-(4-Fluorophenyl)ethylamine can undergo oxidation reactions to form the corresponding imine or nitrile derivatives.
Reduction: The compound can be reduced to form the corresponding alkane derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation: Formation of imine or nitrile derivatives.
Reduction: Formation of alkane derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 1-(4-Fluorophenyl)ethylamine is used as a building block in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand the interactions of fluorinated amines with biological systems.
Medicine:
Pharmaceutical Research: It is investigated for its potential use in the development of new pharmaceuticals, particularly those targeting the central nervous system.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)ethylamine involves its interaction with various molecular targets and pathways. The fluorine atom in the phenyl ring enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Phenethylamine: The parent compound without the fluorine and propyl substitutions.
4-Fluorophenethylamine: Similar structure but lacks the propyl group.
N-Propylphenethylamine: Similar structure but lacks the fluorine substitution.
Uniqueness:
Fluorine Substitution: The presence of the fluorine atom at the para position of the phenyl ring imparts unique electronic properties, enhancing the compound’s reactivity and stability.
Propyl Group: The addition of the propyl group increases the compound’s lipophilicity, improving its ability to interact with biological membranes and targets.
Biological Activity
1-(4-Fluorophenyl)ethylamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders. This article examines its biological activity, mechanisms of action, and potential applications based on diverse research studies.
Chemical Structure and Properties
The compound features a propyl group attached to an ethylamine backbone, with a fluorinated phenyl substituent. The presence of the fluorine atom enhances lipophilicity, facilitating cell membrane permeability and interaction with various biological targets.
The mechanism of action of 1-(4-Fluorophenyl)ethylamine involves its interaction with receptors and enzymes within biological systems. The fluorine substitution increases hydrophobic interactions, which may influence receptor binding affinities and enzymatic activities. This compound has been noted for its ability to modulate neurotransmitter systems, particularly those associated with the central nervous system.
1. Neuropharmacological Effects
Research indicates that compounds similar to 1-(4-Fluorophenyl)ethylamine exhibit significant neuropharmacological effects. For instance, studies on related compounds have demonstrated antipsychotic profiles in behavioral pharmacological models, suggesting potential applications in treating psychiatric disorders .
2. Antidepressant Potential
The compound's structural characteristics suggest it may have antidepressant properties. Its ability to influence neurotransmitter systems could lead to mood-enhancing effects, comparable to known antidepressants .
3. Interaction with Receptors
The interaction with various receptors is critical for the biological activity of 1-(4-Fluorophenyl)ethylamine. For example, it may act as an agonist or antagonist at serotonin or dopamine receptors, which are pivotal in mood regulation and psychotic disorders .
Case Study 1: Antipsychotic Activity
In a study involving a related compound, 8-[3-[Bis(4-fluorophenyl)amino]propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one was evaluated for its antipsychotic efficacy. The findings indicated that this compound produced significant behavioral changes in rat models without inducing catalepsy at therapeutic doses, suggesting a favorable side effect profile compared to traditional antipsychotics .
Case Study 2: Neurotransmitter Modulation
Another study explored the modulation of dopamine transporters by compounds structurally related to 1-(4-Fluorophenyl)ethylamine. Results showed that these compounds could enhance dopamine release and inhibit reuptake, which are crucial mechanisms for their potential antidepressant effects .
Research Findings
Study | Findings | Implications |
---|---|---|
Study on Antipsychotic Effects | Related compounds showed reduced catalepsy while maintaining efficacy in behavioral tests | Indicates potential for lower side effects in psychiatric treatments |
Neurotransmitter Interaction Study | Compounds enhanced dopamine release and inhibited reuptake | Supports potential use as antidepressants |
Properties
Molecular Formula |
C11H16FN |
---|---|
Molecular Weight |
181.25 g/mol |
IUPAC Name |
N-[1-(4-fluorophenyl)ethyl]propan-1-amine |
InChI |
InChI=1S/C11H16FN/c1-3-8-13-9(2)10-4-6-11(12)7-5-10/h4-7,9,13H,3,8H2,1-2H3 |
InChI Key |
ARLKPYRUMJJANB-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.